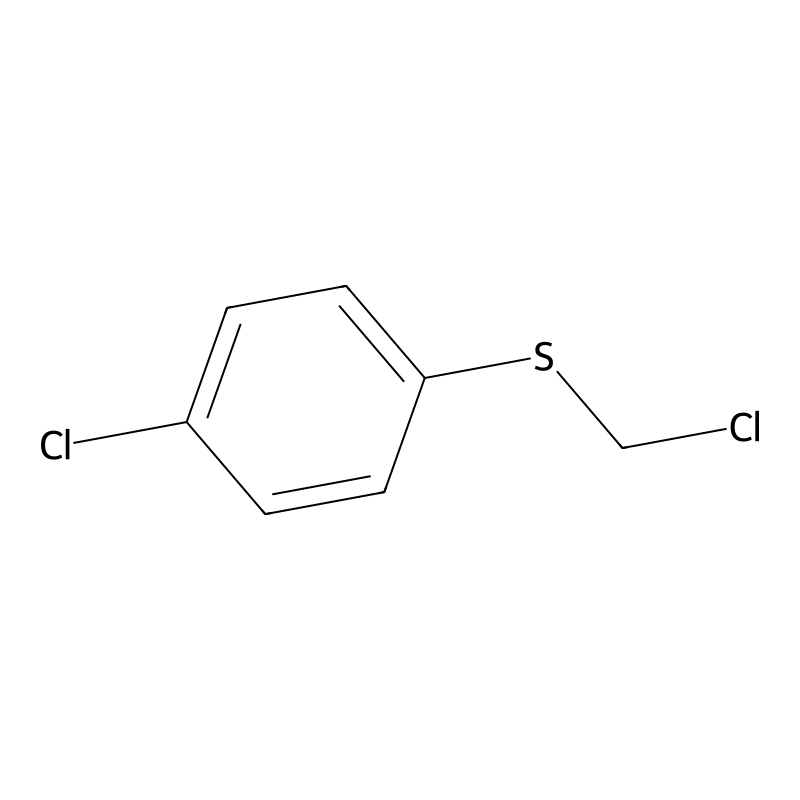Chloromethyl 4-chlorophenyl sulfide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Studying Solvolysis Reactions:
- Researchers have employed Chloromethyl 4-chlorophenyl sulfide to investigate the solvolysis (reaction with a solvent) of chloromethyl phenyl sulfide and its para-chloro (4-chloro) derivative. This study explored the behavior of these molecules in various hydroxylic solvents (solvents containing hydroxyl groups, such as alcohols and water) [].
Organic Synthesis:
- Chloromethyl 4-chlorophenyl sulfide serves as a starting material for the synthesis of (4-chlorophenylthio)methyl acetate. This compound finds potential applications in various fields, though its specific uses require further research.
Microwave-Assisted Synthesis:
- A study documented the use of Chloromethyl 4-chlorophenyl sulfide as an alkylating reagent in a microwave-assisted synthesis process. This method successfully produced 2-amino-imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry.
Chloromethyl 4-chlorophenyl sulfide is a chemical compound with the molecular formula C7H6Cl2S and a molecular weight of 193.09 g/mol. It is classified as an organosulfur compound, characterized by the presence of both chlorine and sulfur atoms. The compound features a chloromethyl group (-CH2Cl) attached to a 4-chlorophenyl group (a phenyl ring substituted with a chlorine atom at the para position). This structure contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .
As mentioned earlier, the mechanism of action of Chloromethyl 4-chlorophenyl sulfide involves crosslinking proteins. The electrophilic chloromethyl group reacts with nucleophilic groups (amines or thiols) on protein side chains, forming covalent bonds and linking the protein molecules together (Equation 1) []. This allows researchers to study protein complexes and interactions within cells.
Chloromethyl 4-chlorophenyl sulfide is a hazardous compound. It is classified as a suspected carcinogen and mutagen []. Limited data exists on specific toxicity levels, but due to the presence of chloromethyl and chloride groups, it's likely to be irritating to the skin, eyes, and respiratory system.
Safety precautions when handling Chloromethyl 4-chlorophenyl sulfide include:
- Nucleophilic Substitution Reactions: The chloromethyl group is susceptible to nucleophilic attack, allowing for substitution reactions with various nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
- Electrophilic Aromatic Substitution: The presence of the chloromethyl and chlorophenyl groups can influence electrophilic substitution on the aromatic ring, potentially yielding a variety of substituted phenyl derivatives.
- Reduction Reactions: The sulfur atom in the compound can undergo reduction, which may alter its reactivity and lead to different sulfur-containing compounds.
These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new materials or pharmaceuticals .
Research on chloromethyl 4-chlorophenyl sulfide has indicated potential biological activities. Its structural characteristics suggest that it may exhibit:
- Antimicrobial Properties: Compounds with similar structures have been investigated for their ability to inhibit bacterial growth, making them candidates for antimicrobial agents.
- Cytotoxic Effects: Some studies suggest that chloromethyl derivatives can induce cytotoxicity in cancer cell lines, indicating potential applications in cancer therapy.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be relevant in drug development targeting specific pathways .
Chloromethyl 4-chlorophenyl sulfide can be synthesized through various methods:
- Nucleophilic Substitution: One common approach involves reacting chloromethyl phenyl sulfide with an appropriate chlorinating agent to introduce the additional chlorine atom at the para position on the aromatic ring.
- Electrophilic Aromatic Substitution: Another method is to perform an electrophilic substitution reaction on a suitable precursor compound containing a phenyl group, followed by further modification to introduce the chloromethyl group.
- Direct Chlorination: Direct chlorination of phenyl sulfide derivatives under controlled conditions can yield chlorinated products, which can then be purified and characterized.
These synthesis methods allow for the production of chloromethyl 4-chlorophenyl sulfide in varying yields and purities depending on the reaction conditions employed .
Chloromethyl 4-chlorophenyl sulfide has several applications across different fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
- Biochemical Research: The compound is used in proteomics research as a biochemical tool for studying enzyme activity and protein interactions.
- Material Science: Due to its reactive nature, it can be utilized in developing new materials with specific properties, such as polymers or coatings .
Interaction studies involving chloromethyl 4-chlorophenyl sulfide focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its mechanism of action in biological systems and its potential effects on cellular processes. Key areas of interest include:
- Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its biological activity and therapeutic potential.
- Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems can reveal important information about its safety and efficacy as a drug candidate.
Such studies are crucial for assessing the viability of chloromethyl 4-chlorophenyl sulfide in medicinal applications .
Chloromethyl 4-chlorophenyl sulfide shares structural similarities with several other compounds. A comparison highlights its unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Chloromethyl phenyl sulfide | C7H7ClS | Lacks additional chlorine; simpler structure |
| 4-Chloroaniline | C6H6ClN | Amino group instead of sulfur; used in dyes |
| Benzothiazole derivatives | Varies | Contains nitrogen and sulfur; used in agrochemicals |
Chloromethyl 4-chlorophenyl sulfide stands out due to its specific combination of chlorine and sulfur functionalities, which may confer distinct reactivity patterns not observed in other similar compounds. This uniqueness opens avenues for specialized applications in chemical synthesis and biological research .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








